molecular formula C8H7NO2 B1269489 2-Methyl-1,3-benzoxazol-4-ol CAS No. 51110-60-2

2-Methyl-1,3-benzoxazol-4-ol

Cat. No.: B1269489
CAS No.: 51110-60-2
M. Wt: 149.15 g/mol
InChI Key: XIYDNMUWIWSMKX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazol-4-ol is an aromatic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Mechanism of Action

Target of Action

2-Methyl-1,3-benzoxazol-4-ol, also known as 2-METHYLBENZO[D]OXAZOL-4-OL, is a benzoxazole derivative . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . They interact with various targets, including Gram-positive and Gram-negative bacteria, as well as fungal strains .

Mode of Action

For instance, they have been found to exhibit antiradical activity in reactions with stable diphenylpicrylhydrazyl radicals .

Biochemical Pathways

Benzoxazole derivatives, including this compound, can affect various biochemical pathways. They have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these organisms . Additionally, they have shown anticancer activity, indicating that they may also affect pathways involved in cell proliferation and survival .

Pharmacokinetics

The optimization of orexin receptor antagonists, which include benzoxazole derivatives, has focused on improving their potency, physicochemical properties, pharmacokinetics, brain penetration, and in vivo activity .

Result of Action

The result of the action of this compound can vary depending on the target. For instance, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains, suggesting that it can inhibit their growth . Additionally, some benzoxazole derivatives have shown anticancer activity, suggesting that they may induce cell death in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antioxidant activity has been found to depend on the nature of the peroxy radicals involved in the reaction . Furthermore, the reaction center in the 2-methyl-1,3-benzoxazol-6-ol molecule is the hydroxy group, which determines its reactivity toward radicals and its antioxidant properties in the radical-initiated oxidation of organic compounds .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazol-4-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to the inhibition of bacterial growth. Additionally, this compound has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . The binding of this compound to these proteins can induce cell cycle arrest and promote programmed cell death in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By modulating key signaling pathways, this compound can alter the expression of genes involved in cell growth and survival. This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby disrupting the energy production and biosynthesis processes essential for cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For instance, the binding of this compound to bacterial enzymes can inhibit their activity, thereby preventing the synthesis of essential cellular components. In cancer cells, the interaction of this compound with proteins involved in cell cycle regulation can result in the inhibition of cell proliferation and induction of apoptosis . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Under conditions that promote degradation, the efficacy of this compound may decrease over time. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes apparent. These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, facilitating its conversion into more hydrophilic metabolites for excretion . The metabolic pathways of this compound can influence its pharmacokinetics and biological activity, affecting its therapeutic potential and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and therapeutic efficacy . For instance, the accumulation of this compound in cancer cells can enhance its anticancer effects, while its distribution in healthy tissues may contribute to potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the presence of this compound in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazol-4-ol typically involves the condensation of 2-aminophenol with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under reflux conditions . Another method involves the use of nano-ZnO as a catalyst in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance yield and reduce reaction times . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzoxazole derivatives with diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-benzoxazol-4-ol stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methyl group at the 2-position and hydroxyl group at the 4-position contribute to its distinct properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

2-methyl-1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYDNMUWIWSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323295
Record name 2-Methyl-1,3-benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51110-60-2
Record name 51110-60-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,3-benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the reaction product described in the research?

A1: The research focuses on the synthesis and structural characterization of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. This compound is formed by reacting 2-Methyl-1,3-benzoxazol-4-ol with diphenylphosphine chloride. The resulting molecule features a nearly planar benzoxazole ring system linked to a slightly distorted tetrahedral phosphorus atom. This structural information is confirmed by the reported C-P-C-C torsion angle of 132.20° [].

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